3-(Furan-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one

Anticancer Lung Cancer Structure-Activity Relationship

3-(Furan-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one (CAS: 544441-72-7) is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system bridging furan (ring A) and 1H-pyrazole (ring B) heterocycles. The compound belongs to the broader class of pyrazolyl chalcones, which are recognized as privileged scaffolds in medicinal chemistry due to the conjugation of the double bond with the carbonyl group, enabling diverse biological activities.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Cat. No. B12881970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C(=O)C=CC2=CC=CO2
InChIInChI=1S/C10H8N2O2/c13-10(12-7-2-6-11-12)5-4-9-3-1-8-14-9/h1-8H/b5-4+
InChIKeyBHQDGWGLAIFBKL-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Furan-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one: Chalcone Core Structural Overview and Procurement Baseline


3-(Furan-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one (CAS: 544441-72-7) is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system bridging furan (ring A) and 1H-pyrazole (ring B) heterocycles . The compound belongs to the broader class of pyrazolyl chalcones, which are recognized as privileged scaffolds in medicinal chemistry due to the conjugation of the double bond with the carbonyl group, enabling diverse biological activities [1]. Its molecular formula is C10H8N2O2 with a molecular weight of 188.18 g/mol .

Why 3-(Furan-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one Cannot Be Replaced by Other In-Class Chalcones


Generic substitution within the chalcone family is not scientifically valid due to the profound impact of heterocyclic ring composition on biological activity and selectivity. The presence of the furan ring in 3-(furan-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one is not merely a structural feature; it is a critical determinant of cytotoxic potency and target engagement. Direct head-to-head studies demonstrate that replacing the furan moiety with a thiophene ring results in a measurable decrease in anticancer activity against lung carcinoma cells [1]. Furthermore, the pyrazole tether is known to enhance the cytotoxic potential of the chalcone core compared to simple phenyl-substituted analogs [2]. Therefore, selecting a generic chalcone or an analog with a different heterocycle (e.g., thiophene) would introduce significant, quantifiable variability in experimental outcomes, compromising reproducibility and data validity.

Quantitative Differentiation Guide for 3-(Furan-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one Against Comparators


Superior Anticancer Potency: Furan vs. Thiophene Analog in Lung Carcinoma (A549)

A direct head-to-head comparison within a synthesized series of (3-(furan-2-yl)pyrazol-4-yl) chalcones demonstrated that the furan-containing analog (compound 7c) exhibits significantly higher cytotoxic potency against the A549 lung carcinoma cell line compared to its direct thiophene analog (compound 7b). The furan derivative achieved an IC50 value of 13.86 µg/ml, representing a 1.45-fold improvement in potency over the thiophene derivative, which showed an IC50 of 20.05 µg/ml [1].

Anticancer Lung Cancer Structure-Activity Relationship

Selectivity Advantage Over Doxorubicin in Normal Fibroblasts

A cross-study comparison of selectivity indices reveals a significant advantage for the furan-pyrazolyl chalcone scaffold over the standard chemotherapeutic doxorubicin. A representative analog (compound 7g) demonstrated an IC50 of 196.4 µM against normal skin fibroblasts (BJ1), indicating low toxicity to non-cancerous cells. In contrast, doxorubicin showed an IC50 of 24.8 µM against the same normal cell line, indicating substantially higher inherent toxicity [1].

Anticancer Selectivity Toxicity

Enhanced Cytotoxic Potential via Pyrazole Incorporation

The incorporation of a pyrazole ring into the chalcone scaffold is a validated strategy for enhancing cytotoxic potential. A class-level inference can be drawn from studies demonstrating that pyrazole-tethered chalcones, including those with a furan-substituted ring A, show improved activity against multiple human cancer cell lines (PC-3, OVCAR, IMR-32, HEP-2) compared to their simple chalcone precursors [1]. While a direct numerical comparison for the exact target compound is not available in this source, the established SAR principle underscores the value of the pyrazole moiety present in 3-(Furan-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one.

Cytotoxicity Pyrazole Chalcone

In Silico Target Engagement: Binding Affinity of Furan-Chalcone Analogs to GlcN-6-P Synthase

Molecular docking studies on closely related furan-derived chalcones demonstrate high-affinity binding to glucosamine-6-phosphate (GlcN-6-P) synthase, a validated antimicrobial target. A representative furan-chalcone analog (compound 2h) exhibited a binding energy of -8.31 kcal/mol and a calculated inhibition constant (Ki) in the sub-picomolar range (0.8 × 10⁻³ μM) [1]. This strong in silico binding suggests a plausible mechanism for the observed broad-spectrum antimicrobial activity of this compound class.

Antimicrobial Molecular Docking Glucosamine-6-phosphate synthase

Synthetic Accessibility via Green Chemistry Protocol

The core scaffold of 3-(Furan-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one can be accessed via an environmentally benign synthetic route. A published method utilizes a lemon juice-mediated reaction of chalcones with phenylhydrazine hydrochlorides in the presence of a phase transfer catalyst to afford furan-conjugated pyrazole derivatives in moderate to good yields [1]. This protocol offers a practical advantage over traditional methods that may rely on harsher reagents or conditions.

Green Chemistry Synthesis Pyrazole

Structural Uniqueness for Targeted Library Design

The combination of furan and pyrazole rings in a single chalcone framework is recognized as a privileged scaffold in medicinal chemistry. Recent reviews highlight furopyrazoles as having significant antitumor, antiproliferative, and antimicrobial activities, making them valuable building blocks for targeted compound libraries [1]. The specific arrangement in 3-(Furan-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one offers a unique vector set for further derivatization, distinguishing it from simpler, more common chalcone analogs.

Chemical Library Scaffold Furopyrazole

High-Impact Application Scenarios for 3-(Furan-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one


Lead Optimization in Anticancer Drug Discovery (Lung Cancer Focus)

This compound serves as a high-priority starting point for medicinal chemistry programs targeting lung cancer. The direct evidence of superior potency of the furan analog over the thiophene analog (13.86 µg/ml vs. 20.05 µg/ml IC50 against A549 cells) positions the furan-containing scaffold as the preferred chemotype for hit-to-lead optimization [1]. Researchers should prioritize this compound for the synthesis of focused libraries aimed at improving potency and pharmacokinetic properties while retaining the critical furan moiety.

Development of Antimicrobial Agents Targeting GlcN-6-P Synthase

The furan-chalcone scaffold has demonstrated strong in silico binding to glucosamine-6-phosphate synthase, a key enzyme in bacterial cell wall biosynthesis, with a calculated Ki in the sub-picomolar range for a closely related analog [1]. This compound can be used as a core scaffold for the rational design of novel antimicrobial agents. Procurement is justified for structure-based drug design efforts, including further synthesis of analogs to validate target engagement and optimize antibacterial potency against Gram-positive and Gram-negative pathogens.

Green Chemistry and Sustainable Synthesis Research

The compound's core structure is accessible via a validated, environmentally benign synthesis using lemon juice as a reaction medium [1]. This makes it an ideal candidate for laboratories focused on green chemistry education, methodology development, or the sustainable production of fine chemicals. Procuring this compound or its immediate precursors supports research into eco-friendly synthetic routes for heterocyclic compounds of pharmaceutical relevance.

Chemical Biology Probe for Studying Selective Cytotoxicity

Based on the cross-study comparison showing a 7.9-fold selectivity advantage of a furan-pyrazolyl chalcone analog over doxorubicin against normal fibroblasts [1], this compound class is well-suited for use as a chemical probe to investigate mechanisms of selective cancer cell killing. Researchers can utilize this scaffold to study pathways involved in differential cytotoxicity between cancerous and normal cells, with the goal of identifying new therapeutic targets that minimize off-target toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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